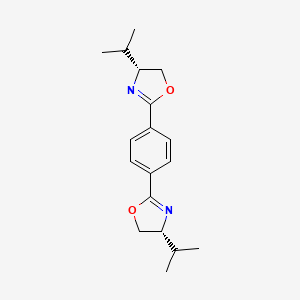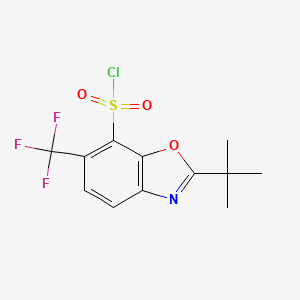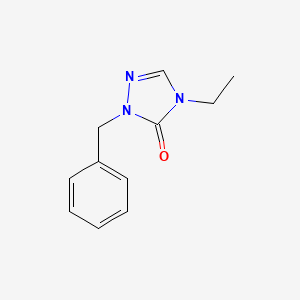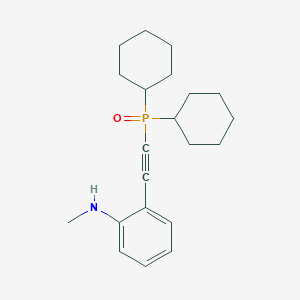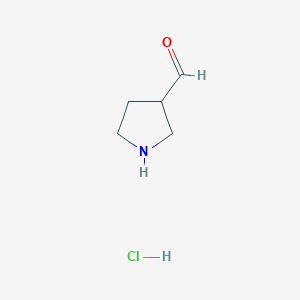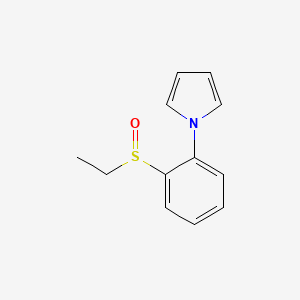
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfinyl group and a phenyl group
Preparation Methods
The synthesis of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a pyrrole derivative. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole: This compound has a methylsulfinyl group instead of an ethylsulfinyl group, which may affect its reactivity and binding properties.
1-(2-(Ethylthio)phenyl)-1H-pyrrole: This compound has an ethylthio group instead of an ethylsulfinyl group, which can influence its oxidation state and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
107344-55-8 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-(2-ethylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C12H13NOS/c1-2-15(14)12-8-4-3-7-11(12)13-9-5-6-10-13/h3-10H,2H2,1H3 |
InChI Key |
OFXFMUITSLKRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



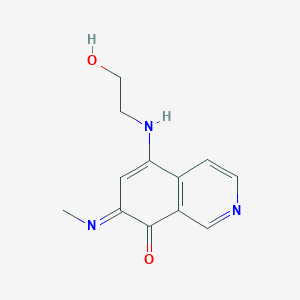
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
